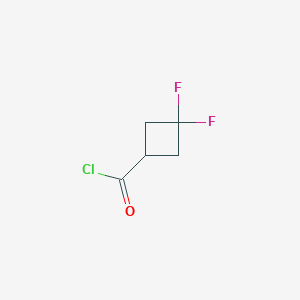
2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid
Overview
Description
2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid is a chemical compound with the CAS Number: 1784302-90-4 . It has a molecular weight of 164.15 and is typically stored at 4°C . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI Code for 2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid is 1S/C7H10F2O2/c1-6(5(10)11)3-2-4-7(6,8)9/h2-4H2,1H3,(H,10,11) . The molecule contains a total of 21 bonds; 11 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 aliphatic carboxylic acid, and 1 hydroxyl group .Physical And Chemical Properties Analysis
2,2-Difluoro-1-methylcyclopentane-1-carboxylic acid is a powder . It has a molecular weight of 164.15 . The storage temperature is typically 4°C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of β,β-Difluorinated Amino Acid Derivatives : An efficient protocol for preparing β,β-difluorinated 1-amino-1-cyclopentane carboxylic acid derivatives uses 2,2-Difluro-4-phenyl-3-butenoic acid as a substrate. This method involves chemo- and diastereoselective addition and subsequent ring-closing metathesis (RCM) reaction, demonstrating the compound's utility in fluorous synthesis (Fustero et al., 2008).
Biological and Medicinal Research
- Inhibition of Enzymatic Synthesis : 1-Aminocyclopentane-1-carboxylic acid derivatives, related to 2,2-difluoro-1-methylcyclopentane-1-carboxylic acid, have been studied as inhibitors of S-adenosyl-L-methionine synthesis. This highlights the compound's potential relevance in enzyme inhibition studies (Coulter et al., 1974).
Materials and Chemical Engineering
- Fluorous Phase Synthesis Applications : The compound's role in fluorous phase synthesis is significant, offering a method for creating various difluorinated compounds. This is essential for developing materials with specific fluorine-based properties (Fustero et al., 2009).
Environmental Applications
- Electrochemical Mineralization Studies : In studies related to electrochemical mineralization of perfluorocarboxylic acids, compounds similar to 2,2-difluoro-1-methylcyclopentane-1-carboxylic acid are used to understand degradation pathways and environmental impacts of fluorinated compounds (Niu et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2,2-difluoro-1-methylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-6(5(10)11)3-2-4-7(6,8)9/h2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPKXCBWPUZJAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1784302-90-4 | |
| Record name | 2,2-difluoro-1-methylcyclopentane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![(3-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B1432651.png)
![7-Chlorothieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1432652.png)

